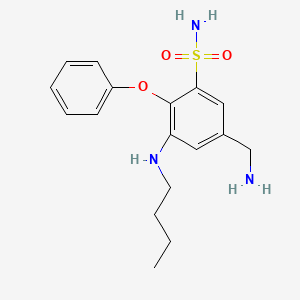
5-(Aminomethyl)-3-(butylamino)-2-phenoxybenzene-1-sulfonamide
Cat. No. B8562734
Key on ui cas rn:
62275-72-3
M. Wt: 349.4 g/mol
InChI Key: LLEXFZAWSJRTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04247550
Procedure details


To a mixture of lithium aluminium hydride (1.6 g) and dry tetrahydrofuran (10 ml), a solution of 3-n-butylamino-4-phenoxy-5-sulfamylbenzamide (2.25 g) in dry pyridine (20 ml) is added, and the mixture is refluxed for 16 hours. After cooling, ethyl acetate (1 ml) followed by water (6 ml) are very cautiously added dropwise, whereafter the mixture is stirred for a further 30 minutes. It is then heated on a steambath and filtered hot; the filter-cake is carefully washed with hot 2-methoxyethanol (3 portions of 20 ml). The combined filtrates are evaporated in vacuo and the residue is crystallized from ethanol to give 3-n-butylamino-4-phenoxy-5-sulfamylbenzylamine with a melting point of 195°-198° C.


Name
3-n-butylamino-4-phenoxy-5-sulfamylbenzamide
Quantity
2.25 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH2:12]([NH:16][C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([S:33](=[O:36])(=[O:35])[NH2:34])[C:25]=1[O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:20]([NH2:22])=O)[CH2:13][CH2:14][CH3:15].C(OCC)(=O)C>N1C=CC=CC=1.O>[CH2:12]([NH:16][C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([S:33](=[O:36])(=[O:35])[NH2:34])[C:25]=1[O:26][C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1)[CH2:20][NH2:22])[CH2:13][CH2:14][CH3:15] |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
3-n-butylamino-4-phenoxy-5-sulfamylbenzamide
|
|
Quantity
|
2.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)NC=1C=C(C(=O)N)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for a further 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for 16 hours
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are very cautiously added dropwise, whereafter the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It is then heated on a steambath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered hot
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter-cake is carefully washed with hot 2-methoxyethanol (3 portions of 20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates are evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is crystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)NC=1C=C(CN)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
